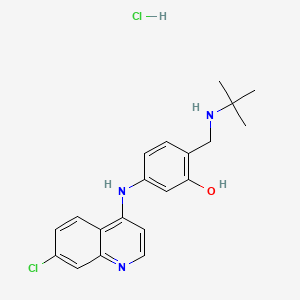

gsk369796 dihydrochloride

Description

Global Health Significance of Malaria and the Imperative for Novel Therapies

Malaria, a life-threatening disease caused by Plasmodium parasites transmitted through the bites of infected female Anopheles mosquitoes, continues to be a formidable global health challenge. cdc.govesr.ie In 2023, there were an estimated 263 million cases of malaria and 597,000 deaths globally. who.int The World Health Organization (WHO) African Region bears a disproportionately high burden, accounting for approximately 94% of all malaria cases and 95% of all malaria deaths. who.int Children under the age of five are particularly vulnerable, comprising about 76% of all malaria deaths in the region. who.int

The persistent and widespread nature of malaria underscores the urgent need for the discovery and development of new, effective, and affordable antimalarial therapies. scite.aifrontiersin.org A significant challenge in the fight against malaria is the emergence and spread of drug-resistant parasite strains. esr.iescispace.com Historically, the efficacy of frontline treatments has been compromised by the parasite's ability to evolve and develop resistance, rendering many once-potent drugs obsolete. esr.iemmv.org This continuous threat necessitates a robust pipeline of novel antimalarial agents with diverse mechanisms of action to ensure effective case management and to work towards the ultimate goal of malaria eradication. nih.gov

Historical Context and Therapeutic Contributions of 4-Aminoquinoline (B48711) Scaffolds

The 4-aminoquinoline core structure has been a cornerstone of antimalarial chemotherapy for decades. esr.ienih.gov The development of synthetic 4-aminoquinolines was spurred by the need for alternatives to quinine, a natural alkaloid derived from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. mmv.orghilarispublisher.com During World War II, the synthesis of chloroquine (B1663885), a 4-aminoquinoline derivative, marked a significant milestone in the fight against malaria. mmv.orgtaylorandfrancis.com Chloroquine proved to be highly effective, well-tolerated, and inexpensive, becoming a key tool in global malaria control efforts. esr.ietaylorandfrancis.com

However, the extensive use of chloroquine led to the emergence and spread of resistant Plasmodium falciparum strains, starting in the late 1950s. esr.iemmv.org This spurred further research into other 4-aminoquinoline compounds, leading to the development of amodiaquine (B18356), which initially showed efficacy against chloroquine-resistant parasites. esr.ietaylorandfrancis.com The enduring utility of the 4-aminoquinoline scaffold lies in its proven antimalarial activity and its amenability to chemical modification to overcome resistance mechanisms. esr.ienih.gov

Principles of Rational Drug Design and Optimization in Neglected Tropical Disease Research

The development of new drugs for neglected tropical diseases (NTDs), such as malaria, increasingly relies on the principles of rational drug design. mesamalaria.orgroutledge.com This approach involves the systematic and knowledge-based design of new chemical entities with a specific biological target or a desired pharmacological profile. frontiersin.org It stands in contrast to the traditional method of screening large libraries of compounds with the hope of finding an active molecule. nih.gov

Rational drug design can be broadly categorized into two main strategies: structure-based drug design and ligand-based drug design. Structure-based design utilizes the three-dimensional structure of a biological target, such as a parasite enzyme, to design molecules that can bind to and inhibit its function. mesamalaria.org Ligand-based design, on the other hand, relies on the knowledge of existing active molecules to develop new compounds with improved properties.

In the context of antimalarial drug discovery, these principles are applied to design compounds that are potent against drug-resistant parasite strains, have favorable pharmacokinetic properties, and possess a low potential for toxicity. nih.gov The optimization of lead compounds, such as modifying the 4-aminoquinoline scaffold, is a critical step in this process, aiming to enhance efficacy and overcome the limitations of existing therapies. nih.gov Public-private partnerships and initiatives like the Medicines for Malaria Venture (MMV) and the Drugs for Neglected Diseases initiative (DNDi) have been instrumental in driving innovation in this field. nih.govnih.gov

GSK369796 Dihydrochloride (B599025): A Novel 4-Aminoquinoline Antimalarial

GSK369796 dihydrochloride, also known as N-tert-butylisoquine, is a 4-aminoquinoline derivative that has emerged from rational drug design efforts to develop new antimalarial agents. nih.govselleckchem.com It is a structural analogue of isoquine (B1199177), designed to overcome some of the limitations of earlier 4-aminoquinoline drugs. nih.gov

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₂₄Cl₃N₃O |

| Molecular Weight | 428.78 g/mol |

| Synonyms | N-tert-butylisoquine, GSK-369796 |

| CAS Number | 1010411-21-8 |

| Physical Form | Solid |

| SMILES | OC1=CC(NC2=CC=NC3=CC(Cl)=CC=C23)=CC=C1CNC(C)(C)C.[H]Cl.[H]Cl |

Data sourced from multiple chemical suppliers and databases. chemscene.comnih.gov

Mechanism of Action

As a 4-aminoquinoline, the primary mechanism of action of this compound is believed to be similar to that of chloroquine, which involves the inhibition of hemozoin formation in the malaria parasite. ncats.io The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. ncats.io

In addition to its antimalarial activity, this compound has been shown to be an inhibitor of the hERG potassium ion channel with an IC₅₀ of 7.5 μM. selleckchem.commedchemexpress.comfishersci.at The hERG channel plays a crucial role in cardiac repolarization, and its inhibition is a key consideration in drug development. medchemexpress.com

Preclinical Research and Findings

Preclinical studies have demonstrated the potent antimalarial activity of this compound against various strains of Plasmodium falciparum.

In Vitro Activity:

| P. falciparum Strain | IC₅₀ (nM) |

| 3D7c | 11.2 ± 2.2 |

| HB3c | 12.6 ± 5.3 |

| K1d | 13.2 ± 3.2 |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Data from MedchemExpress. medchemexpress.com

These findings indicate that this compound is highly potent against both chloroquine-sensitive (3D7c, HB3c) and chloroquine-resistant (K1d) strains of P. falciparum. medchemexpress.com The synthesis of GSK369796 as an N-tert-butyl analogue of isoquine was intended to address issues of low efficacy by making dealkylation more difficult due to steric hindrance, thereby preserving its effectiveness against resistant strains. nih.gov Preclinical evaluations have suggested a favorable pharmacodynamic and pharmacokinetic profile compared to isoquine. nih.gov

In Vivo Activity:

In a mouse model of malaria using Plasmodium berghei ANKA, this compound demonstrated significant efficacy.

| Parameter | Value (mg/kg) |

| ED₅₀ | 2.8 |

| ED₉₀ | 4.7 |

ED₅₀ and ED₉₀ represent the effective doses required to reduce parasitemia by 50% and 90%, respectively. Data from MedchemExpress. medchemexpress.com

These preclinical data highlight the potential of this compound as a promising new antimalarial candidate. Further research and development will be necessary to fully elucidate its clinical utility.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O.ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;/h4-11,23,25H,12H2,1-3H3,(H,22,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHAHBJESRMFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Development and Optimization of Gsk369796 Dihydrochloride

Strategic Design and Synthetic Approaches for N-tert-Butyl Isoquine (B1199177) (GSK369796)

The development of GSK369796 was underpinned by a strategic approach to both its molecular design and its chemical synthesis, aiming to improve upon earlier generations of 4-aminoquinoline (B48711) drugs. acs.orgnih.gov

Molecular Design Strategies to Mitigate Metabolic Liabilities of Parent 4-Aminoquinolines

Parent 4-aminoquinoline compounds, such as chloroquine (B1663885), are susceptible to metabolic N-dealkylation, a process where alkyl groups are removed from the side-chain nitrogen atom by cytochrome P450 enzymes in the liver. nih.govucsf.edu This metabolic pathway can lead to the formation of metabolites that may have different efficacy or toxicity profiles.

The design of GSK369796 directly addressed this metabolic liability. researchgate.net By incorporating a bulky N-tert-butyl group into the side chain of the isoquine scaffold, researchers aimed to create steric hindrance around the nitrogen atom. researchgate.netmdpi.com This structural modification was intended to block the N-dealkylation pathway, thereby enhancing the compound's metabolic stability. researchgate.net This rational design was based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations to produce a more robust drug candidate. acs.orgnih.govresearchgate.net

Optimized Synthetic Methodologies for Efficient Compound Generation

The initial synthesis of GSK369796 involved a two-step process starting from 3-hydroxy acetanilide. acs.org The key step was a Mannich reaction with tert-butylamine (B42293) and formaldehyde. acs.org However, this original route suffered from significant drawbacks, including the formation of bis-Mannich addition byproducts that were difficult to separate, requiring repeated chromatography and resulting in low to moderate yields. acs.org The drug substance also showed instability under the reaction conditions and during purification attempts by recrystallization. acs.orgcarbogen-amcis.com

Lead Compound Selection and Rigorous Preclinical Evaluation Frameworks

GSK369796 was selected as a clinical candidate after a thorough preclinical evaluation program. acs.orgnih.gov The selection was based on its excellent activity against Plasmodium falciparum in vitro and against rodent malaria parasites in vivo. acs.orgnih.govresearchgate.net The compound underwent a full, industry-standard preclinical development program to establish a comprehensive data package. acs.orgnih.gov

This preclinical plan included establishing the first complete dossier of pharmacokinetic, toxicity, and safety pharmacology for the 4-aminoquinoline class, using chloroquine and amodiaquine (B18356) as comparator molecules. acs.orgnih.gov This rigorous framework provided critical information for the development of other antimalarials within this chemical class. nih.gov

Comparative Preclinical Assessment Against Established Antimalarial Agents

GSK369796's efficacy was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum and compared directly with the established agents chloroquine and amodiaquine. acs.org In vitro studies demonstrated that GSK369796 possesses potent, low nanomolar activity against multiple parasite strains. acs.org

Table 1: Comparative In Vitro Activity of GSK369796 and Control Antimalarials Against P. falciparum Strains acs.org

| Compound | IC₅₀ (nM) vs. 3D7 (Chloroquine-Sensitive) | IC₅₀ (nM) vs. HB3 (Chloroquine-Sensitive) | IC₅₀ (nM) vs. K1 (Chloroquine-Resistant) |

| GSK369796 | 13.9 ± 1.2 | 8.0 ± 0.7 | 13.2 ± 1.2 |

| Chloroquine | 9.2 ± 0.5 | 11.5 ± 0.9 | 165.7 ± 11.4 |

| Amodiaquine | 10.1 ± 1.1 | 7.9 ± 0.4 | 14.1 ± 1.3 |

Data is presented as the mean ± standard deviation of three independent experiments. IC₅₀ represents the half-maximal inhibitory concentration.

In vivo assessments were conducted using the standard 4-day test against Plasmodium berghei in rodent models. acs.org These studies confirmed that GSK369796 has oral activity equivalent to amodiaquine. acs.org Furthermore, it demonstrated a superior antimalarial exposure profile when evaluated by the nonrecrudescence level (NRL), which is the minimum dose at which no parasite resurgence is observed. acs.org

Table 2: Comparative In Vivo Efficacy of GSK369796 and Control Antimalarials Against P. berghei acs.org

| Compound | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) | Nonrecrudescence Level (NRL) (mg/kg) |

| GSK369796 | 1.8 (1.5-2.2) | 4.3 (3.7-5.0) | 20 |

| Chloroquine | 1.5 (1.2-1.9) | 3.2 (2.6-3.9) | >40 |

| Amodiaquine | 1.7 (1.4-2.1) | 3.6 (3.0-4.3) | 40 |

ED₅₀ and ED₉₀ represent the doses at which a 50% and 90% reduction of parasitemia is achieved, respectively. Values in parentheses represent the 95% confidence interval.

Molecular and Cellular Mechanisms of Action of Gsk369796 Dihydrochloride

Primary Antimalarial Mechanism: Disruption of Parasite Homeostasis

The principal antimalarial action of GSK369796 dihydrochloride (B599025), consistent with other 4-aminoquinoline (B48711) compounds, involves the disruption of essential processes within the parasite, leading to toxicity and cell death. hilarispublisher.comtaylorandfrancis.com

Plasmodium falciparum Growth Inhibition and Interference with Parasite Development

GSK369796 dihydrochloride demonstrates potent activity against the blood stages of the malaria parasite. researchgate.net It effectively inhibits the growth of multiple strains of Plasmodium falciparum, the species responsible for the most severe form of malaria. Research has shown its inhibitory effects against chloroquine-sensitive strains like 3D7 and HB3, as well as the chloroquine-resistant K1 strain. medchemexpress.com

The compound interferes with the parasite's development during its intraerythrocytic life cycle, where the parasite digests a significant portion of the host cell's hemoglobin. researchgate.net By disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion, this compound creates an inhospitable environment for the parasite, ultimately inhibiting its proliferation. hilarispublisher.comacs.org

| P. falciparum Strain | IC₅₀ (nM) |

| 3D7c | 11.2 ± 2.2 |

| HB3c | 12.6 ± 5.3 |

| K1d | 13.2 ± 3.2 |

| Data showing the in vitro inhibitory concentrations of this compound against various strains of Plasmodium falciparum. medchemexpress.com |

Interaction with the Heme Detoxification Pathway in Plasmodium Species

During its growth within red blood cells, the malaria parasite degrades hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). hilarispublisher.com To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin, also known as malaria pigment. hilarispublisher.comresearchgate.net The 4-aminoquinoline class of drugs, to which GSK369796 belongs, targets this vital detoxification process. taylorandfrancis.comnih.gov

The primary mechanism of 4-aminoquinolines is the inhibition of hemozoin formation. acs.orgnih.gov It is hypothesized that these drugs prevent the polymerization of heme, which is thought to be facilitated by a heme polymerase activity or occurs through a lipid-mediated process within the parasite's digestive vacuole. By blocking this conversion, this compound allows the toxic free heme to accumulate to lethal levels within the parasite. taylorandfrancis.comresearchgate.net

This compound is understood to form a complex with heme. taylorandfrancis.comnih.gov This interaction is believed to cap the growing hemozoin crystal, preventing further polymerization. researchgate.netacs.org The resulting accumulation of free heme and drug-heme complexes leads to significant cellular damage. This buildup causes oxidative stress and damages the parasite's membranes, including the digestive vacuole membrane and the parasite's outer membrane, leading to cell lysis and death. hilarispublisher.comtaylorandfrancis.com

Investigation of Other Biological Interactions and Modulations

Beyond its antimalarial activity, this compound has been observed to interact with other biological targets, notably ion channels involved in cardiac function.

Modulation of hERG Potassium Ion Channel Repolarization

This compound has been identified as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. selleckchem.comselleck.co.jpmedchemexpress.commedchemexpress.cominterchim.com This channel plays a critical role in cardiac action potential repolarization, which is the process of resetting the heart muscle for the next beat. Inhibition of the hERG channel is a significant consideration in drug development due to its potential to affect cardiac rhythm. Studies have determined the half-maximal inhibitory concentration (IC₅₀) for this interaction. medchemexpress.com

| Target | Action | IC₅₀ |

| hERG Potassium Ion Channel | Inhibition | 7.5 µM |

| Data on the inhibitory activity of this compound on the hERG potassium ion channel. selleckchem.comselleck.co.jpmedchemexpress.com |

Influence on Autophagy Pathways in Antiviral Contexts

Currently, there is a lack of specific research findings detailing the direct influence of this compound on autophagy pathways within antiviral contexts. However, the broader class of quinoline-based antimalarial drugs, which includes the structurally similar compound chloroquine (B1663885), is known to inhibit autophagy. These compounds are lysosomotropic agents, meaning they accumulate within the acidic environment of lysosomes. This accumulation raises the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes—a critical final step in the autophagic process.

The modulation of autophagy is a known strategy in antiviral research, as some viruses are understood to subvert or hijack the host's autophagic machinery for their own replication. Therefore, autophagy inhibitors have been a subject of investigation for their potential antiviral effects. While other 4-aminoquinolines have been explored in this area, dedicated studies on this compound's role in modulating autophagy for antiviral purposes have not been reported in the available scientific literature.

Efficacy Studies in Plasmodium and Viral Disease Models

In Vitro Efficacy Against Plasmodium falciparum Strains

The in vitro activity of GSK369796 dihydrochloride (B599025) has been assessed against both drug-sensitive and drug-resistant strains of P. falciparum, the deadliest species of human malaria parasite.

GSK369796 dihydrochloride has shown potent activity against chloroquine-sensitive strains of P. falciparum. Against the 3D7 strain, it exhibited a pIC50 of 8.0, corresponding to an IC50 of 1.01 x 10⁻⁸ M. Similarly, against the HB3 strain, the compound demonstrated a pIC50 of 7.9, which translates to an IC50 of 1.12 x 10⁻⁸ M guidetomalariapharmacology.org. These values indicate a high degree of potency in inhibiting the growth of these parasite strains.

A critical evaluation for any new antimalarial candidate is its efficacy against drug-resistant parasites. This compound has shown no evidence of reduced potency against such strains. Specifically, against the multidrug-resistant K1 strain of P. falciparum, it maintained strong activity with a pIC50 of 7.9 guidetomalariapharmacology.org. This potent activity against resistant isolates underscores its potential to address the growing challenge of antimalarial drug resistance.

In Vitro Potency of this compound Against P. falciparum Strains

| P. falciparum Strain | Drug-Sensitivity Profile | pIC50 | IC50 (M) | Reference |

|---|---|---|---|---|

| 3D7 | Chloroquine-Sensitive | 8.0 | 1.01 x 10⁻⁸ | guidetomalariapharmacology.org |

| HB3 | Chloroquine-Sensitive | 7.9 | 1.12 x 10⁻⁸ | guidetomalariapharmacology.org |

| K1 | Multidrug-Resistant | 7.9 | - | guidetomalariapharmacology.org |

The in vitro potency of this compound was determined using a standardized parasite growth inhibition assay. This method relies on the measurement of [³H]-hypoxanthine incorporation by the parasite, which serves as a marker for parasite viability and replication guidetomalariapharmacology.org. In this assay, cultured P. falciparum parasites are exposed to serial dilutions of the test compound. The extent to which the compound inhibits the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids provides a quantitative measure of its antimalarial activity.

In Vivo Efficacy in Rodent Malaria Models

The promising in vitro results for this compound were further substantiated by in vivo studies in rodent models of malaria, which are crucial for evaluating a drug's performance in a whole-organism system.

This compound has demonstrated excellent activity against rodent malaria parasites in vivo nih.gov. In studies utilizing the Plasmodium berghei ANKA mouse model, the compound has shown the ability to effectively reduce parasitemia, the percentage of red blood cells infected with the parasite. This model is a standard for the preclinical assessment of antimalarial drug efficacy.

Quantitative assessment of the in vivo efficacy of this compound in the P. berghei ANKA mouse model has established its effective dose. The compound was found to have an ED90 of 4.7 mg/kg when administered orally guidetomalariapharmacology.org. The ED90 represents the dose required to produce a 90% reduction in parasite growth. Notably, this level of oral activity is equivalent to that of the established antimalarial drug amodiaquine (B18356) guidetomalariapharmacology.org.

In Vivo Efficacy of this compound in P. berghei ANKA Mouse Model

| Parameter | Value | Comparator | Reference |

|---|---|---|---|

| ED90 (Oral) | 4.7 mg/kg | Equivalent to Amodiaquine | guidetomalariapharmacology.org |

Antiviral Efficacy Studies

In addition to its antimalarial properties, this compound has been investigated for its potential antiviral activity. Preliminary in vitro studies have indicated that GSK369796 exhibits inhibitory effects against the Zika virus (ZIKV).

While detailed mechanistic studies and extensive data from multiple cell lines are limited in publicly available literature, the compound has been identified as having anti-ZIKV activity. This finding suggests that the 4-aminoquinoline (B48711) scaffold, from which GSK369796 is derived, may hold promise for the development of broad-spectrum antiviral agents. Further research is necessary to fully characterize the anti-Zika virus activity of GSK369796, including the determination of its EC50 (half-maximal effective concentration) in various cellular models and its mechanism of action.

As of the current available scientific literature, there are no specific computational studies, such as molecular docking or molecular dynamics simulations, that have been published focusing on the interaction of this compound with protein targets of SARS-CoV-2.

Computational repurposing studies have been conducted for other antimalarial drugs, particularly chloroquine (B1663885) and hydroxychloroquine, to explore their potential binding to SARS-CoV-2 proteins like the main protease (Mpro) and the spike protein's receptor-binding domain. These studies aim to predict the binding affinity and potential inhibitory effect of these compounds. However, similar computational analyses specifically for GSK369796 against SARS-CoV-2 targets have not been reported. The structural differences between GSK369796 and other 4-aminoquinolines would necessitate a dedicated computational study to predict its potential efficacy against SARS-CoV-2.

Structure Activity Relationship Sar and Computational Approaches for Gsk369796 Dihydrochloride

SAR Analysis of GSK369796 Dihydrochloride (B599025) and Analogues for Biological Activity

Structural Determinants Influencing Antimalarial Potency and Selectivity

GSK369796 dihydrochloride, a 4-aminoquinoline (B48711) derivative, was developed from the amodiaquine (B18356) scaffold with the goal of creating derivatives active against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. guidetopharmacology.org The core quinoline (B57606) nucleus is a critical structural feature for antimalarial activity. slideshare.net Structure-activity relationship (SAR) studies on related quinoline compounds have highlighted several key determinants for potency and selectivity.

The presence of a chloro substituent at the C7 position of the quinoline ring is generally considered essential for antimalarial efficacy. slideshare.net Modifications to the aminoalkyl side chain at the C4 position significantly impact the compound's activity. For optimal activity, a carbon chain length of 4-6 atoms in this side chain is often required. slideshare.net Furthermore, a tertiary terminal amine function on this side chain is believed to produce more effective binding with the target. slideshare.net

In the case of GSK369796, which is also known as N-tert-butyl isoquine (B1199177), the specific nature of the substituents influences its activity profile. guidetomalariapharmacology.org It demonstrates potent in vitro activity, inhibiting the growth of Plasmodium falciparum strains 3D7c, HB3c, and K1d with IC50 values of 11.2±2.2, 12.6±5.3, and 13.2±3.2 nM, respectively. medchemexpress.com The in vivo efficacy is also notable, with ED50 and ED90 values of 2.8 and 4.7 mg/kg, respectively, against Plasmodium berghei ANKA. medchemexpress.com

The structural design of GSK369796 and its analogues aims to overcome resistance mechanisms that affect older 4-aminoquinolines like chloroquine (B1663885). The precise mechanism of action is thought to be similar to chloroquine, involving the inhibition of hemozoin formation, which leads to a toxic buildup of heme in the parasite. guidetopharmacology.orgd-nb.info The selectivity of these compounds is crucial, and SAR studies focus on modifications that enhance parasiticidal activity while minimizing effects on host cells. nih.govnih.gov

| P. falciparum Strain | IC50 (nM) |

| 3D7c | 11.2 ± 2.2 |

| HB3c | 12.6 ± 5.3 |

| K1d | 13.2 ± 3.2 |

Correlation Between Chemical Structure and hERG Channel Modulation

A significant consideration in the development of 4-aminoquinoline antimalarials is their potential for cardiotoxicity, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov Blockade of the hERG channel can prolong the QT interval, leading to potentially fatal cardiac arrhythmias. nih.gov this compound has been shown to inhibit hERG potassium ion channel repolarization with an IC50 of 7.5 μM. medchemexpress.combioscience.co.uk

The chemical structure of a compound plays a direct role in its interaction with the hERG channel. The pore cavity of the hERG channel has hydrophobic pockets that can accommodate drug molecules. nih.gov Key interactions often involve specific residues within the channel's pore domain. nih.govnih.gov SAR studies for hERG channel modulation focus on identifying structural features that either increase or decrease this inhibitory activity. For instance, modifications to the side chain and the quinoline core of compounds like GSK369796 can significantly alter their hERG liability. The goal is to design analogues with a high therapeutic index, meaning high antimalarial potency and low hERG inhibition.

The lipophilicity and basicity of the molecule are important physicochemical properties that influence hERG binding. Generally, more lipophilic and basic compounds tend to have a higher affinity for the hERG channel. Therefore, SAR efforts often involve fine-tuning these properties to reduce cardiotoxicity while maintaining antimalarial efficacy.

Advanced Computational Chemistry and In Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These in silico methods are valuable in drug discovery for predicting the activity of new chemical entities, thereby reducing the time and cost associated with synthesizing and testing new compounds. doi.orgnih.gov

For antimalarial drug development, QSAR models can be built to predict the potency of compounds like GSK369796 and its analogues against various Plasmodium strains. d-nb.infonih.gov These models use a set of "predictor" variables, which can be physicochemical properties or theoretical molecular descriptors, to predict the response variable, which is the biological activity (e.g., IC50). wikipedia.org The development of a robust QSAR model involves several steps: data set preparation, calculation of molecular descriptors, feature selection, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power. nih.govmdpi.com

Similarly, QSAR models can be developed to predict the potential for hERG channel inhibition. nih.gov By identifying the key molecular features that contribute to hERG blockade, these models can guide the design of safer antimalarial candidates with reduced cardiotoxic risk. The success of any QSAR model is highly dependent on the quality of the input data and the validation methods used to assess its reliability and predictive performance. wikipedia.org

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plantarchives.orgresearchgate.nethilarispublisher.com In the context of GSK369796, docking simulations can be used to model its interaction with its putative target in the malaria parasite. Although the precise molecular target of GSK369796 is not definitively known, it is thought to act similarly to chloroquine by interfering with heme detoxification. guidetopharmacology.org Docking studies could explore the binding of GSK369796 to potential targets involved in this pathway, such as heme or PfHRPII.

Docking is also a critical tool for understanding and predicting hERG channel blockade. nih.gov By docking GSK369796 and its analogues into a homology model or crystal structure of the hERG channel, researchers can visualize the binding mode and identify key interactions between the ligand and amino acid residues in the channel's binding pocket. nih.gov This information can provide insights into why certain structural modifications alter the compound's affinity for the channel, thereby guiding the design of molecules with a lower propensity for hERG inhibition. The accuracy of docking predictions depends heavily on the quality of the protein structure and the scoring function used to evaluate the binding poses. mdpi.comnih.gov

Pharmacophore Development and Virtual Screening Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the target's binding site (structure-based). ceu.es These models can then be used in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net

For the discovery of new antimalarials with a similar mechanism to GSK369796, a ligand-based pharmacophore model could be generated from a set of active 4-aminoquinoline analogues. This model would define the essential spatial arrangement of features like aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups required for antimalarial activity.

Virtual screening strategies can employ both ligand-based and structure-based approaches. ceu.esmdpi.com For instance, a large database of compounds could first be filtered using a pharmacophore model, and the resulting hits could then be subjected to molecular docking simulations to predict their binding affinity for the target protein. nih.gov This hierarchical approach allows for the efficient screening of millions of compounds to identify a smaller, more manageable set of promising candidates for experimental testing. researchgate.net Such strategies are instrumental in accelerating the early stages of drug discovery for new antimalarial agents.

Preclinical Pharmacokinetic Characterization and Metabolic Studies

Protein Binding Characteristics in Preclinical Plasma Models

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution and availability to target tissues. In preclinical studies, the plasma protein binding of GSK369796 was evaluated across various species.

In vitro investigations revealed that the binding of N-tert-butyl isoquine (B1199177) to plasma proteins was notable. Specific quantitative data on the percentage of protein binding in preclinical models such as mice, rats, and dogs are not extensively available in publicly accessible literature. However, studies comparing GSK369796 to similar 4-aminoquinoline (B48711) compounds indicated that its human plasma protein binding characteristics were comparable to those of related molecules like des-ethyl isoquine (DEI) and des-ethyl amodiaquine (B18356) (DEA). researchgate.net

Table 1: Protein and Blood Cell Binding Characteristics of GSK369796

| Parameter | Species | Value | Reference |

| Human Plasma Protein Binding | Human | Similar to DEI and DEA | researchgate.net |

| Blood to Plasma Concentration Ratio | Dog | >4 | researchgate.net |

| Blood to Plasma Concentration Ratio | Monkey | >4 | researchgate.net |

In Vivo Disposition Profiles in Animal Models

The in vivo disposition of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), provides a comprehensive picture of its behavior in a biological system. Preclinical studies on GSK369796 have shed light on its oral bioavailability, absorption kinetics, and tissue distribution.

Oral Bioavailability and Absorption Kinetics

GSK369796 has shown favorable oral bioavailability in preclinical models. The mean oral bioavailability of N-tert-butyl isoquine was generally high, reported to be greater than or equal to 68%. researchgate.net This suggests efficient absorption from the gastrointestinal tract into the systemic circulation.

Table 2: Oral Bioavailability of GSK369796 in Preclinical Models

| Parameter | Value | Reference |

| Mean Oral Bioavailability | ≥68% | researchgate.net |

Tissue Distribution, Including Brain Penetration Assessment

The distribution of a drug into various tissues determines its concentration at the site of action and potential off-target effects. While specific quantitative data on the tissue-to-plasma concentration ratios for GSK369796 in various organs are not detailed in available sources, its chemical properties as a 4-aminoquinoline suggest it is likely to distribute into tissues.

Information regarding the brain penetration of GSK369796 is not specified in the reviewed literature. Assessment of the brain-to-plasma concentration ratio is a critical step in evaluating the potential for central nervous system effects or for treating diseases affecting the brain.

Metabolic Pathways and Stability Investigations

The metabolism of a drug is a key factor influencing its efficacy and duration of action. In vitro studies are crucial for elucidating the metabolic pathways and stability of a new chemical entity.

The metabolic profile of GSK369796 was investigated to understand its biotransformation. A key structural feature of GSK369796 is the N-tert-butyl substituent. This chemical modification was designed to improve metabolic stability. Studies have shown that this N-tert-butyl group substantially reduces the likelihood of N-dealkylation, a common metabolic pathway for related compounds. researchgate.net This suggests that GSK369796 is more resistant to this particular metabolic breakdown, which contributes to its improved pharmacokinetic profile compared to other 4-aminoquinolines.

The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of GSK369796 have not been explicitly identified in the available literature. Furthermore, quantitative data on its metabolic stability, such as its half-life in liver microsomes, are not publicly documented. However, allometric scaling from preclinical data has predicted a low human blood clearance for N-tert-butyl isoquine, in the range of approximately 12% of liver blood flow, indicating a relatively slow clearance from the body. researchgate.net

Advanced Research Methodologies and Chemical Biology Applications

Development and Application of High-Throughput Screening (HTS) Assays for GSK369796 Related Research

High-throughput screening (HTS) has been a cornerstone in the discovery and development of new antimalarial agents, including compounds structurally related to GSK369796. These assays allow for the rapid testing of large chemical libraries to identify molecules with desired biological activity. For 4-aminoquinolines, HTS assays are typically designed to measure either the inhibition of parasite growth (a whole-organism approach) or the inhibition of a specific molecular target. nih.govmalariaworld.org

Whole-Organism Screening: The primary HTS method for antimalarial drug discovery involves whole-organism screening against Plasmodium falciparum cultures. A common and robust assay monitors parasite growth by measuring DNA content using fluorescent dyes like 4′,6-diamidino-2-phenylindole (DAPI). nih.gov This method offers a technically simple, automated, and non-radioactive alternative to older techniques that relied on the incorporation of radioactive precursors like [3H]hypoxanthine. nih.gov In such an assay, parasitized red blood cells are incubated in microtiter plates with test compounds. After a set period, a lysis buffer containing the DNA dye is added, and the fluorescence intensity, which correlates with the parasite count, is measured to determine the inhibitory concentration of the compounds. nih.gov

Target-Based Screening: Given that the presumed mechanism of action for GSK369796, similar to other 4-aminoquinolines like chloroquine (B1663885), involves the inhibition of hemozoin biocrystallization, target-based HTS assays have been developed to identify inhibitors of this process. guidetopharmacology.orgwikipedia.orgnih.gov One such method is a colorimetric HTS assay that measures the formation of hemozoin from heme. In this system, free heme forms a complex with pyridine, which can be measured by absorbance at 405 nm. nih.gov Compounds that inhibit heme crystallization leave more free heme available to complex with pyridine, resulting in a stronger signal. This approach enables the screening of thousands of compounds to identify potential hemozoin inhibitors. nih.gov

The table below summarizes key parameters of HTS assays relevant to the study of GSK369796 and related compounds.

| Assay Type | Principle | Reporter System | Throughput | Application in GSK369796 Research |

| Whole-Organism Growth Assay | Measures the proliferation of P. falciparum in red blood cell culture. | DNA-intercalating fluorescent dye (e.g., DAPI). nih.gov | High (384-well format compatible). nih.gov | Determining the 50% inhibitory concentration (IC50) against various parasite strains. medchemexpress.com |

| Hemozoin Inhibition Assay | Measures the inhibition of heme crystallization into hemozoin. nih.gov | Colorimetric (Pyridine-heme complex absorbance). nih.gov | High (96-well and 384-well format). nih.gov | Identifying compounds that target heme detoxification, the putative mechanism of GSK369796. guidetopharmacology.org |

| Luciferase-Based Translation Assay | Monitors protein synthesis in a P. falciparum lysate-based expression system. malariaworld.org | Chemiluminescence (Luciferase reporter). malariaworld.org | High | Screening for off-target effects or alternative mechanisms involving inhibition of parasite protein synthesis. |

Utilization of Chemical Biology Probes in Mechanistic Studies

Understanding the precise molecular interactions of GSK369796 within the parasite is essential for rational drug design and for overcoming potential resistance mechanisms. Chemical biology probes are powerful tools designed to investigate these interactions in a complex biological environment. mit.edu

While the exact molecular target of GSK369796 is not definitively known, its mechanism is thought to mirror that of chloroquine, which involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme. guidetopharmacology.orgdrugbank.com Chemical biology approaches are being developed to explore this pathway.

Heme Biosensors: A significant challenge in studying compounds like GSK369796 is quantifying their effect on heme within live parasites. To address this, genetically encoded heme biosensors have been developed. These tools can be expressed within the parasite to quantify labile heme levels in real-time. mit.edu Such biosensors can be used to directly test the hypothesis that 4-aminoquinolines disrupt heme homeostasis, providing crucial evidence for their mechanism of action. mit.edu

Chemiluminescent Probes: Another innovative approach involves the use of chemiluminescent biosensor probes that are activated by parasite-specific enzymes. nih.gov For example, a system using a phenoxy-dioxetane probe that is activated by β-galactosidase expressed in transgenic P. falciparum has been developed for drug susceptibility screening. This method eliminates issues of background fluorescence often encountered in other assays and provides a highly sensitive readout of parasite viability, which is useful for detailed mechanistic studies of drug action. nih.gov

These advanced probes allow researchers to move beyond simple viability assays and dissect the specific biochemical consequences of treating parasites with GSK369796, offering a clearer picture of its molecular mechanism.

Receptor Binding Assays and Ligand Affinity Determination Techniques

Determining the binding affinity of a drug candidate to its molecular target is a critical step in its evaluation. For GSK369796, the primary interaction is believed to be with heme (ferriprotoporphyrin IX) rather than a classical protein receptor. guidetopharmacology.org Additionally, off-target interactions, such as with ion channels, are also characterized to assess potential liabilities.

Heme Binding Assays: The interaction between 4-aminoquinolines and heme can be quantified using various biophysical techniques. Spectrophotometric methods are commonly used to study the complex formation between the drug and heme in solution, which prevents the heme from crystallizing into hemozoin. This interaction is fundamental to the proposed antimalarial activity. wikipedia.org

hERG Potassium Channel Inhibition: A crucial aspect of preclinical evaluation involves assessing a compound's affinity for off-targets, particularly the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, as inhibition can lead to cardiac arrhythmias. medchemexpress.com The affinity of GSK369796 for the hERG channel has been determined using specific receptor binding assays. These assays typically involve electrophysiological measurements in cells expressing the channel to determine the concentration of the compound that causes 50% inhibition (IC50) of the channel's function. For GSK369796, this value has been established, providing important data for its preclinical profile. medchemexpress.com

Research findings on the binding and inhibitory activities of GSK369796 are detailed in the table below.

| Target/Organism | Assay Type | Measured Parameter | Result | Reference |

| Plasmodium falciparum (3D7c strain) | Whole-cell growth inhibition | IC50 | 11.2 ± 2.2 nM | medchemexpress.com |

| Plasmodium falciparum (HB3c strain) | Whole-cell growth inhibition | IC50 | 12.6 ± 5.3 nM | medchemexpress.com |

| Plasmodium falciparum (K1d strain) | Whole-cell growth inhibition | IC50 | 13.2 ± 3.2 nM | medchemexpress.com |

| hERG Potassium Ion Channel | Ion channel functional assay | IC50 | 7.5 ± 0.8 µM | medchemexpress.com |

These advanced assays provide a detailed understanding of the biological and biochemical activity of GSK369796, from its potent antiplasmodial efficacy to its interactions with key human proteins, guiding its development as a potential antimalarial therapeutic.

Future Perspectives in Gsk369796 Dihydrochloride Research

Identification and Validation of Additional Molecular Targets in Plasmodium

The precise molecular mechanism of action for GSK369796 is not yet fully elucidated, though it is believed to function similarly to other 4-aminoquinolines like chloroquine (B1663885). guidetopharmacology.org This proposed mechanism involves the disruption of heme detoxification in the parasite's digestive vacuole, leading to a buildup of toxic heme and subsequent parasite death. guidetopharmacology.orgmicrobiologyjournal.org A primary future objective is to confirm this target and investigate other potential molecular interactions within the Plasmodium parasite.

Future research will likely focus on:

Target Confirmation: Utilizing chemoproteomics and genetic approaches to definitively validate that GSK369796's primary mode of action is the inhibition of hemozoin formation.

Screening for Off-Target Effects: Identifying any additional, or "off-target," binding sites within the parasite. This is crucial for understanding the compound's full activity profile and predicting potential secondary benefits or resistance pathways.

Exploring Novel Targets: The sequencing of the P. falciparum genome has revealed numerous potential drug targets. nih.govwesternsydney.edu.au Future studies could assess whether GSK369796 interacts with other validated or novel parasite targets, which could explain its high potency against chloroquine-resistant strains. guidetopharmacology.org

Identifying a unique or secondary mechanism of action would be a significant breakthrough, offering new avenues to combat resistance and providing a more profound understanding of the compound's potent antimalarial effects.

Table 1: Potential Molecular Targets for Future Antimalarial Drug Development

| Target Class | Specific Example(s) | Function in Plasmodium | Rationale for Targeting |

|---|---|---|---|

| Proteases | Plasmepsins, Aminopeptidases | Hemoglobin digestion for amino acids. microbiologyjournal.orgnih.gov | Essential for parasite nutrition and growth. microbiologyjournal.org |

| Kinases | Cyclin-dependent-like kinase (PfCLK3) | Pre-mRNA processing, parasite development. mdpi.com | Essential for both asexual and sexual parasite stages. mdpi.com |

| Metabolic Enzymes | Dihydroorotate dehydrogenase (DHODH) | Pyrimidine biosynthesis. microbiologyjournal.org | Crucial for nucleic acid synthesis and parasite replication. |

| Transporters | Apicoplast transporters | Protein trafficking. microbiologyjournal.org | Essential for the function of the apicoplast organelle. microbiologyjournal.org |

| Epigenetic Regulators | Histone Deacetylases | Gene expression regulation. nih.gov | Controls parasite life cycle progression. |

Investigation of Transmission-Blocking Potential in Malaria Eradication Strategies

A critical goal in the fight against malaria is not just to treat the disease but to eradicate it by preventing its transmission. nih.gov Transmission-blocking drugs are a cornerstone of this strategy, as they target the sexual stages of the parasite (gametocytes), preventing them from maturing or being viable for transfer to a mosquito vector. mdpi.commdpi.com

The capacity of GSK369796 to act as a transmission-blocking agent is currently unknown and represents a vital area for future research. Investigations should be designed to determine if the compound has activity against the transmissible stages of P. falciparum. Key research activities would include:

Gametocytocidal Assays: In vitro testing of GSK369796 against different stages of gametocyte development, particularly the mature Stage V gametocytes that are responsible for transmission. nih.gov

Standard Membrane Feeding Assays (SMFA): This gold-standard assay determines the true transmission-blocking potential by feeding drug-treated parasite cultures to mosquitoes and then measuring the subsequent infection rates in the mosquito midgut. nih.gov

Sporontocidal Effect Evaluation: Assessing whether the compound can inhibit the development of the parasite within the mosquito itself, should it be ingested during a blood meal. mdpi.com

Discovering that GSK369796 possesses transmission-blocking properties would significantly elevate its profile as a candidate for malaria eradication campaigns, as it would combine curative and preventative actions in a single molecule.

Synergistic Combination Strategies with Other Antimalarial Agents

Combination therapy is the global standard for malaria treatment, primarily to enhance efficacy and delay the development of drug resistance. nih.govnih.gov Artemisinin-based Combination Therapies (ACTs) are the current frontline treatments, pairing a fast-acting artemisinin (B1665778) derivative with a longer-lasting partner drug to clear residual parasites. medrxiv.org

A crucial avenue of future research for GSK369796 is the identification of effective and synergistic partner drugs. This involves a systematic evaluation of its interactions with a wide range of other antimalarials. The goals of this research are to:

Identify Synergistic Pairs: Using high-throughput screening methods to test GSK369796 in combination with existing antimalarials (e.g., artemisinin derivatives, atovaquone, piperaquine) and other investigational compounds to find pairs that are more effective together than alone. nih.govmedrxiv.org

Prevent Resistance: Developing a combination therapy where the two drugs have different mechanisms of action, making it much more difficult for the parasite to develop resistance to both simultaneously.

Optimize Treatment Regimens: A successful combination could lead to a highly effective, single-dose treatment, which would improve patient adherence and be a major advantage in resource-limited settings. nih.gov

Pharmacokinetic and pharmacodynamic modeling of potential combinations will be essential to predict clinical success and design optimal dosing strategies. medrxiv.org

Table 2: Potential Antimalarial Agents for Combination Studies with GSK369796

| Drug Class | Example Compound(s) | Primary Mechanism of Action | Rationale for Combination |

|---|---|---|---|

| Artemisinins | Artesunate, Dihydroartemisinin | Rapid clearance of asexual parasites via oxidative stress. researchgate.netnih.gov | Standard of care; provides rapid parasite reduction. medrxiv.org |

| Mitochondrial Inhibitors | Atovaquone | Inhibits the parasite's mitochondrial electron transport chain. nih.gov | Targets a different essential pathway, increasing the barrier to resistance. |

| Folate Pathway Inhibitors | Proguanil, Pyrimethamine | Inhibit dihydrofolate reductase (DHFR), blocking DNA synthesis. nih.gov | A well-established target with potential for synergistic action. |

| Endoperoxides (Investigational) | Artefenomel (OZ439) | Similar to artemisinins but with a longer half-life. microbiologyjournal.orgmedrxiv.org | Could provide a longer duration of action in a combination. |

| Bisquinolines | Piperaquine | Similar to other quinolines, likely related to heme detoxification. medrxiv.org | Often used as a partner drug in ACTs. |

Deeper Elucidation of Antiviral Spectrum and Underlying Mechanisms

While GSK369796 was developed as a specific antimalarial, the field of drug discovery increasingly benefits from exploring the potential for drug repurposing. Many compounds designed for one pathogen have shown unexpected efficacy against others. A forward-looking research agenda for GSK369796 should include an exploratory screening of its potential antiviral activity.

This area of investigation is entirely novel for this compound and would involve:

Broad-Spectrum Screening: Testing GSK369796 against a diverse panel of viruses, particularly RNA viruses known for high mutation rates, to identify any potential antiviral "hits." nih.gov

Mechanistic Studies: Should any antiviral activity be detected, subsequent research would be required to determine the mechanism of action. Antiviral drugs can work through various means, such as inhibiting viral polymerases, blocking viral entry into host cells, or modulating the host's immune response. nih.govnih.gov

Although speculative, exploring a broader antimicrobial spectrum for GSK369796 could unlock unforeseen therapeutic applications and add significant value to the compound.

Application of Emerging Technologies and Methodologies in Aminoquinoline Drug Discovery

The development of GSK369796 was based on rational drug design principles, modifying the existing amodiaquine (B18356) scaffold. guidetopharmacology.orgguidetomalariapharmacology.org Future efforts to discover next-generation aminoquinolines can be significantly accelerated by leveraging cutting-edge technologies that are reshaping the drug discovery landscape. mdpi.com

Applying these technologies to the 4-aminoquinoline (B48711) class could lead to compounds with even greater potency, improved safety profiles, and novel mechanisms of action. Key technologies include:

Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets to predict the activity of new chemical structures, optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and even generate designs for entirely novel molecules. mdpi.comrsc.orgresearchgate.net

High-Throughput Screening (HTS): Modern HTS platforms enable the rapid testing of millions of compounds, allowing for a more comprehensive exploration of chemical space around the aminoquinoline core to identify new leads. nih.govresearchgate.net

Structural Biology and Cryo-EM: Advanced techniques to determine the three-dimensional structure of parasite proteins can enable precise, structure-based drug design, allowing chemists to create molecules that bind to their targets with high affinity and specificity. mdpi.com

Genomic and Proteomic Approaches: These methods are critical for identifying and validating novel drug targets within the parasite, providing new avenues for which next-generation aminoquinolines can be designed. microbiologyjournal.orgnih.gov

By integrating these advanced methodologies, the discovery pipeline for new aminoquinolines can become more efficient and targeted, accelerating the delivery of new medicines to combat malaria. mdpi.com

Q & A

Q. What is the primary mechanism of action of GSK369796 dihydrochloride in antimalarial activity?

this compound inhibits the hERG potassium ion channel, disrupting cellular repolarization with an IC50 of 7.5 μM. This mechanism impairs ion homeostasis in Plasmodium parasites, leading to antimalarial effects .

Q. Which in vitro assays are recommended to evaluate GSK369796’s antiplasmodial efficacy?

Standard assays include lactate dehydrogenase (LDH) activity measurements in Plasmodium falciparum strains (3D7, HB3, K1), which yield IC50 values of 11.2 nM, 12.6 nM, and 17.6 nM, respectively. These assays should include synchronized parasite cultures and dose-response curves with triplicate technical replicates .

Q. How is the antiviral activity of GSK369796 against Dengue virus (DENV) assessed?

DENV2 replicon assays (EC50 = 5.06 ± 0.86 μM) and infectivity assays (EC50 = 3.03 ± 0.35 μM) are used. These require stable DENV2 replicon-expressing cell lines and plaque reduction neutralization tests .

Advanced Research Questions

Q. How can researchers address variability in IC50 values across different Plasmodium strains?

- Methodology : Compare genetic polymorphisms in parasite hERG homologs using whole-genome sequencing.

- Experimental design : Use isogenic parasite lines to isolate target-specific effects.

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess strain-dependent differences .

Q. What experimental strategies differentiate hERG inhibition from other antimalarial mechanisms?

- Control compounds : Co-administer hERG-specific modulators (e.g., NS1643, a hERG activator) to isolate channel-specific effects.

- Electrophysiology : Use patch-clamp assays on HEK293 cells expressing hERG channels to confirm target engagement .

Q. How can potential cardiotoxicity risks from hERG inhibition be evaluated preclinically?

- In vitro : hERG inhibition assays (IC50 = 7.5 μM) combined with cardiac myocyte action potential duration (APD) measurements.

- In silico : Molecular docking studies with hERG’s pore domain (PDB ID: 5VA1) to predict binding affinity and off-target risks .

Q. What methodologies optimize GSK369796’s selectivity between hERG and parasite ion channels?

- SAR studies : Modify the tert-butylisoquine scaffold to reduce hERG binding while retaining antiplasmodial activity.

- Mutagenesis : Compare hERG and Plasmodium potassium channel mutants to identify selectivity determinants .

Q. How can off-target effects, such as antiplatelet activity (IC50 ~11–17 nM), be mitigated?

- Dose-response analysis : Establish a therapeutic window using platelet aggregation assays (e.g., ADP-induced aggregation).

- Structural optimization : Replace functional groups linked to off-target activity while monitoring antimalarial potency .

Q. What strategies reconcile discrepancies between anti-DENV (EC50 ~3–5 μM) and antiplasmodial (IC50 ~11–17 nM) potency?

Q. What in silico tools predict GSK369796’s pharmacokinetic properties for in vivo studies?

- ADME prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, plasma protein binding, and metabolic stability.

- Molecular dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict clearance rates .

Data Contradiction Analysis

Q. Q. How should conflicting data on hERG inhibition (IC50 = 7.5 μM) and antiplatelet activity (IC50 = 11–17 nM) be interpreted?

- Hypothesis : hERG inhibition may occur at higher concentrations than those required for antiplasmodial/antiplatelet effects.

- Testing : Conduct time-resolved assays to determine if hERG effects are secondary to parasite or platelet death .

Experimental Design Recommendations

- Reproducibility : Use ≥3 biological replicates in antiplasmodial assays to account for strain variability .

- Positive controls : Include chloroquine for antimalarial assays and E-4031 for hERG inhibition studies .

- Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.